3(4H)-Quinazolineacetamide, 4-oxo-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

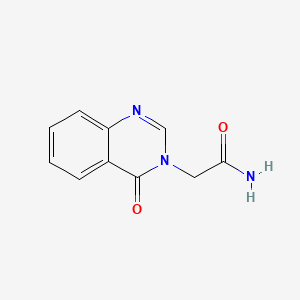

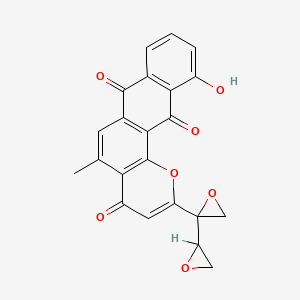

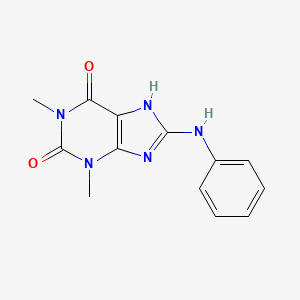

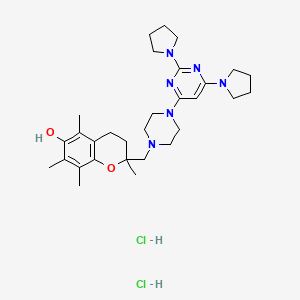

3(4H)-Quinazolineacetamide, 4-oxo- is a nitrogen-containing heterocyclic compound with a chromenopyridine nucleus. It exhibits a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties . Its chemical structure consists of a quinazoline ring fused with a chromone moiety.

Synthesis Analysis

An efficient one-pot synthesis of functionalized chromeno [4,3-b]pyridine derivatives involving 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines has been reported. This reaction occurs under catalyst-free conditions in an environmentally friendly medium (ethanol–water). The process avoids traditional recrystallization and chromatographic purification methods, making it concise and efficient .

Molecular Structure Analysis

The molecular formula of 3(4H)-Quinazolineacetamide, 4-oxo- is C₁₇H₁₉N₃O₂S. Its molecular weight is approximately 329.424 g/mol . The compound’s structure comprises a quinazoline ring, a chromone unit, and an acetamide group.

科学的研究の応用

Anti-HIV Integrase Evaluation

The compound has been used in the design and synthesis of 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives bearing sulfamido, carboxylamido, benzimidazole and benzothiazole substituents . These compounds were screened for possible HIV integrase inhibitory activity . This research is significant in the development of new treatments for HIV infections .

Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes

The compound has been used in the synthesis of eight hydroxy- and 2-oxopyranochromone-3-carboxaldehydes . These compounds were then reacted with 2-hydroxyaniline, 2,4-dinitrophenylhydrazine and 2-benzothiazolylhydrazine . The products were confirmed by IR, NMR spectral and elemental analysis data .

Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid

The compound is an important intermediate in many biologically active compounds . A rapid synthetic method for compound 8 was established . This research is significant in the development of new synthetic methods for biologically active compounds .

Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

The compound has been used in the synthesis of seventeen novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate and -carboxamide derivatives . These compounds were evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . This research is significant in the development of new treatments for cancer .

作用機序

Target of Action

Similar compounds have been reported to inhibit hiv integrase , suggesting that this compound might also target viral enzymes.

Mode of Action

It’s suggested that similar compounds sequester the divalent cofactors (mg2+) in the hiv integrase active site, blocking access of a host dna to the integrase . This mechanism prevents the integration of the viral genome into the host’s DNA, thereby inhibiting viral replication.

Biochemical Pathways

Given its potential role as an hiv integrase inhibitor, it likely impacts the viral replication pathway .

Pharmacokinetics

Similar compounds have been reported to exhibit no significant cytotoxicity at a concentration of 100 μm , suggesting that they might have favorable bioavailability and safety profiles.

Result of Action

Similar compounds have been reported to display moderate hiv-1 inhibition rate , suggesting that this compound might also have antiviral activity.

特性

IUPAC Name |

2-(4-oxoquinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9(14)5-13-6-12-8-4-2-1-3-7(8)10(13)15/h1-4,6H,5H2,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURQMXYRTCZABL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167593 |

Source

|

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16347-71-0 |

Source

|

| Record name | 4-Oxo-3(4H)-quinazolineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16347-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Hydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.01,9.02,6]tridec-7-ene-8-carbaldehyde](/img/structure/B1200403.png)

![(4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B1200408.png)